Maleyl-CoA
Description
Structure
2D Structure
Properties
CAS No. |
54377-18-3 |
|---|---|
Molecular Formula |
C25H38N7O19P3S |
Molecular Weight |
865.6 g/mol |
IUPAC Name |
(Z)-4-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C25H38N7O19P3S/c1-25(2,20(38)23(39)28-6-5-14(33)27-7-8-55-16(36)4-3-15(34)35)10-48-54(45,46)51-53(43,44)47-9-13-19(50-52(40,41)42)18(37)24(49-13)32-12-31-17-21(26)29-11-30-22(17)32/h3-4,11-13,18-20,24,37-38H,5-10H2,1-2H3,(H,27,33)(H,28,39)(H,34,35)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/b4-3- |
InChI Key |
NOXKSYIGMVMLHF-ARJAWSKDSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)/C=C\C(=O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC(=O)O)O |
Synonyms |
coenzyme A, maleyl- maleyl-CoA maleyl-coenzyme A |
Origin of Product |
United States |
Enzymatic and Chemical Synthesis of Maleyl Coenzyme a
Biosynthetic Pathways and Precursors of Maleyl-coenzyme A
The formation of Maleyl-coenzyme A within biological systems primarily involves specific enzymatic reactions that utilize particular precursors. These pathways are essential for the metabolic processing of certain organic compounds and amino acids. ontosight.ai
Coenzyme A Transferase-Catalyzed Formation
A key enzyme in the biosynthesis of Maleyl-coenzyme A is CoA transferase, specifically succinyl-CoA:3-oxoacid CoA transferase (SCOTase). physiology.orgphysiology.org This enzyme facilitates the transfer of coenzyme A (CoA) from a donor molecule, such as succinyl-CoA or acetoacetyl-CoA, to maleate (B1232345). bibliotekanauki.plnih.govbibliotekanauki.pl The reaction is a critical step in the metabolism of maleate. physiology.orgphysiology.org
The enzymatic reaction involving acetoacetyl-CoA and maleate, catalyzed by CoA transferase, leads to the transient appearance of free Coenzyme A with a sulfhydryl group (CoA-SH). researchgate.netnih.gov Subsequently, a decrease in both free CoA and acyl-CoA is observed, suggesting the formation of a distinct CoA derivative. researchgate.netnih.gov Studies have demonstrated that CoA transferase from rat kidney mitochondria can catalyze the transfer of CoA to maleate from either acetoacetyl-CoA or succinyl-CoA. bibliotekanauki.pl This transferase activity is competitively inhibited by succinate (B1194679) and acetoacetate (B1235776), indicating that these molecules compete with maleate for the enzyme's active site. researchgate.net
The formation of this compound is a prerequisite for many of the subsequent metabolic effects of maleate. bibliotekanauki.pl For instance, acetoacetate can prevent the formation of this compound by competing with maleate for the CoA transferase. bibliotekanauki.pl This highlights the central role of this enzymatic step in initiating maleate-related metabolic cascades. bibliotekanauki.pl
Table 1: Enzymatic Formation of Maleyl-coenzyme A by CoA Transferase
| Enzyme | CoA Donor | CoA Acceptor | Product | Reference |
|---|---|---|---|---|
| Succinyl-CoA:3-oxoacid CoA transferase (SCOTase) | Acetoacetyl-CoA | Maleate | Maleyl-coenzyme A | physiology.orgphysiology.orgnih.govbibliotekanauki.pl |
Chemical Synthesis Methodologies for Maleyl-coenzyme A
The in vitro synthesis of Maleyl-coenzyme A provides a means to study its properties and interactions outside of a biological context. These chemical methods often involve the reaction of Coenzyme A with a maleate derivative.
Reaction Mechanisms and Products of In Vitro Synthesis
The chemical synthesis of Maleyl-coenzyme A can be achieved by reacting Coenzyme A (specifically, its free sulfhydryl group, CoA-SH) with maleic anhydride (B1165640). researchgate.netnih.gov In this reaction, the sulfhydryl group of CoA acts as a nucleophile, attacking the anhydride. researchgate.netnih.gov
However, the synthesis is not straightforward, and multiple products are formed. During the chemical reaction, the disappearance of the SH groups of CoA is rapid, but only a fraction (not more than 30%) can be attributed to the formation of the thioester, this compound. researchgate.netnih.gov The primary product appears to result from the addition of the CoA-SH group to the double bond of maleic anhydride. researchgate.netnih.gov
The synthesized this compound is unstable at neutral pH and is susceptible to hydrolysis. researchgate.netnih.gov Another product, which is more stable and has a less reactive acyl bond, accumulates slowly. researchgate.netnih.gov This complexity indicates that the in vitro synthesis yields a mixture of compounds, including the desired thioester and various side products. researchgate.net
Characterization of Synthesized Maleyl-coenzyme A and its Derivatives (e.g., Thioether Formation)
Characterization of the products from both chemical and enzymatic synthesis of Maleyl-coenzyme A has revealed its reactive nature. researchgate.net Column chromatography of the reaction products identifies two main compounds, designated X1 and X2. researchgate.netnih.gov Both products contain the adenine (B156593) moiety of CoA and radiolabeled maleate, and they lack free sulfhydryl groups. researchgate.netnih.gov
Product X1 is believed to be an addition compound formed when the highly reactive this compound spontaneously reacts with the sulfhydryl group of a free CoA molecule. researchgate.net Alkaline hydrolysis of X1 leads to the recovery of CoA and an increase in the amount of X2. researchgate.netnih.gov This suggests that X1 is an intermediate. researchgate.net
The thioester bond of this intermediate (X1) can then slowly hydrolyze, leading to the formation of the final product, X2, which is a stable and metabolically inert thioether. researchgate.netnih.gov This thioether formation represents a significant side reaction that can occur during both the synthesis and subsequent handling of Maleyl-coenzyme A. researchgate.net The inherent instability and high reactivity of this compound make its isolation and chemical analysis challenging. bibliotekanauki.plresearchgate.net
Table 2: Compounds Mentioned
| Compound Name |
|---|
| Maleyl-coenzyme A |
| Coenzyme A |
| Succinyl-CoA |
| Acetoacetyl-CoA |
| Maleate |
| Succinate |
| Acetoacetate |
| Glutarate |
| Malonate |
| Maleic anhydride |
Metabolic Roles and Pathways Involving Maleyl Coenzyme a
Participation in Specific Amino Acid Catabolism
Maleyl-coenzyme A is a derivative of Coenzyme A (CoA), a critical molecule in metabolism that is involved in the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. ontosight.ai The maleyl group, an unsaturated dicarboxylic acid moiety, is central to its biochemical functions. ontosight.ai
Role in Phenylalanine and Tyrosine Degradation Pathways
The catabolism of the aromatic amino acids phenylalanine and tyrosine converges on a common pathway that leads to the production of fumarate (B1241708) and acetoacetate (B1235776). smpdb.casmpdb.ca A key step in this degradative process involves the formation of maleylacetoacetate. smpdb.ca
The pathway proceeds as follows:
Phenylalanine is first converted to tyrosine. smpdb.ca
Tyrosine undergoes transamination to form p-hydroxyphenylpyruvate. nih.gov
This is followed by a reaction catalyzed by p-hydroxyphenylpyruvate dioxygenase to produce homogentisate (B1232598). nih.gov
The aromatic ring of homogentisate is then cleaved by homogentisate 1,2-dioxygenase, yielding maleylacetoacetate . nih.govumaryland.edu
Maleylacetoacetate is then isomerized to fumarylacetoacetate by the enzyme maleylacetoacetate isomerase, a reaction that requires glutathione (B108866) as a coenzyme. nih.govwikipedia.org
Finally, fumarylacetoacetate is hydrolyzed to fumarate and acetoacetate. smpdb.ca
While the direct intermediate is maleylacetoacetate, the enzymatic synthesis of Maleyl-coenzyme A can be achieved through the reaction of acetoacetyl-CoA with maleate (B1232345), catalyzed by CoA transferase. nih.govresearchgate.net However, the resulting this compound is noted to be unstable and can react with free CoA. nih.govresearchgate.net
Contribution to Biochemical Detoxification Processes
Maleyl-coenzyme A plays a role in biochemical detoxification by aiding in the conversion of certain xenobiotics into more water-soluble forms that can be readily excreted from the body. ontosight.ai The liver is the principal organ for detoxifying foreign substances, employing a two-phase process to convert fat-soluble toxins into water-soluble compounds. nih.gov Maleate, a precursor that can be converted to this compound, has been shown to bind and sequester CoA in kidney mitochondria, forming a stable and metabolically inert compound. researchgate.net This suggests a mechanism by which maleate can be detoxified, though it may also lead to a depletion of the mitochondrial CoA pool. researchgate.net
Intersections with Autotrophic Carbon Fixation Cycles
While Maleyl-coenzyme A itself is not a direct intermediate in the most well-characterized autotrophic carbon fixation cycles, its structural analog, malonyl-CoA, is a central player.
Involvement in the 3-Hydroxypropionate (B73278) Cycle
The 3-hydroxypropionate cycle is a carbon fixation pathway utilized by some photosynthetic bacteria, such as Chloroflexus aurantiacus, and certain archaea. wikipedia.orgnih.gov This cycle begins with the carboxylation of acetyl-CoA to form malonyl-CoA , a reaction catalyzed by acetyl-CoA carboxylase. nih.govnih.gov Malonyl-CoA is a critical precursor in this pathway and is not to be confused with Maleyl-coenzyme A. nih.govnih.gov In this cycle, two molecules of CO2 are fixed, ultimately leading to the production of glyoxylate (B1226380) and pyruvate. wikipedia.orgnih.gov
Enzymatic Conversion Pathways (e.g., Malonyl-coenzyme A Reductase Activity)
A key enzyme in the 3-hydroxypropionate cycle is malonyl-CoA reductase . nih.govresearchgate.net This enzyme catalyzes the NADPH-dependent, two-step reduction of malonyl-CoA to 3-hydroxypropionate. nih.govplos.org The reaction proceeds through a malonate semialdehyde intermediate. nih.govplos.org The activity of malonyl-CoA reductase is a hallmark of the 3-hydroxypropionate cycle. nih.govresearchgate.net In some organisms, this enzyme is bifunctional, catalyzing both the reduction of malonyl-CoA to the semialdehyde and the subsequent reduction to 3-hydroxypropionate. plos.org In other organisms, these two steps are carried out by separate enzymes. nih.gov
Broader Context of Coenzyme A-Dependent Metabolic Pathways
Coenzyme A (CoA) and its derivatives, known as acyl-CoAs, are fundamental to a vast array of metabolic processes, with estimates suggesting their involvement in approximately 4% of all known biochemical reactions. openaccessjournals.comnih.gov These molecules are not only central to energy metabolism, such as the tricarboxylic acid (TCA) cycle and fatty acid oxidation, but also to biosynthetic pathways, including the synthesis of fatty acids, cholesterol, and ketone bodies. nih.govrug.nl
The function of CoA is to act as a carrier of acyl groups, activating them for various enzymatic transformations. rug.nlucl.ac.uk This activation is crucial for both catabolic and anabolic reactions. openaccessjournals.com Furthermore, acetyl-CoA, the most common acyl-CoA, serves as the acetyl group donor for post-translational modifications of proteins, such as histone acetylation, thereby linking cellular metabolism directly to the regulation of gene expression. rug.nlnih.gov The regulation of intracellular CoA pools through synthesis and degradation is vital for maintaining metabolic flexibility and adapting to different physiological states. nih.govnih.gov
Role of Acyl-CoAs in Carbon Flux and Energy Metabolism
Acyl-coenzyme A (acyl-CoA) molecules are a class of metabolites central to cellular metabolism, acting as activated forms of carboxylic acids. wikipedia.org This activation, via a high-energy thioester bond with Coenzyme A, primes the acyl group for various biochemical reactions. imrpress.com Acyl-CoAs are critical hubs for the metabolism of fats, carbohydrates, and proteins, directing carbon atoms between energy-generating (catabolic) and biosynthetic (anabolic) pathways. wikipedia.org
The most prominent acyl-CoA, acetyl-CoA, is a two-carbon unit derived from the breakdown of glucose (glycolysis), fatty acids (β-oxidation), and certain amino acids. creative-proteomics.comcreative-proteomics.com It serves as the primary fuel for the citric acid cycle, where it is oxidized to produce ATP, the cell's main energy currency. wikipedia.orgwikipedia.org Beyond energy production, acetyl-CoA is a fundamental building block for the synthesis of fatty acids, cholesterol, and ketone bodies. creative-proteomics.comcreative-proteomics.com
Longer-chain acyl-CoAs, derived from fatty acids, are the primary substrates for β-oxidation, a mitochondrial process that sequentially shortens the carbon chain to produce acetyl-CoA, NADH, and FADH2. wikipedia.orgcreative-proteomics.com The pool of various acyl-CoAs thus represents a dynamic intersection in cellular metabolism, with their concentrations influencing the direction of metabolic flux. researchgate.net For instance, high levels of long-chain acyl-CoAs can inhibit enzymes like acetyl-CoA carboxylase, thereby regulating the balance between fatty acid synthesis and oxidation. physiology.org These molecules are not just substrates but also act as allosteric regulators and precursors for protein modifications, highlighting their integral role in controlling cellular energy status and signaling. imrpress.comresearchgate.net
Table 1: Key Metabolic Roles of Acyl-CoAs
| Role | Description | Key Acyl-CoA Examples |
|---|---|---|
| Energy Production | Substrates for oxidation pathways that generate ATP. | Acetyl-CoA, Fatty acyl-CoAs |
| Biosynthesis | Precursors for building complex molecules. | Acetyl-CoA, Malonyl-CoA |
| Metabolic Regulation | Allosteric modulators of key metabolic enzymes. | Malonyl-CoA, Long-chain acyl-CoAs |
| Protein Modification | Donors of acyl groups for post-translational modifications. | Acetyl-CoA, Succinyl-CoA |
Connection to Fatty Acid Metabolism (e.g., Malonyl-coenzyme A as an Analogous Intermediate)
While this compound is not a primary intermediate in the main pathways of fatty acid synthesis or oxidation, it shares structural and chemical properties with key regulators of these processes, most notably Malonyl-coenzyme A (Malonyl-CoA). ontosight.ai Understanding Malonyl-CoA provides a framework for contextualizing the potential influence of analogous molecules like this compound.
Malonyl-CoA is a three-carbon dicarboxylic acid derivative of Coenzyme A, formed by the carboxylation of acetyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). libretexts.orgaocs.org This reaction is the committed step in fatty acid synthesis. youtube.com Malonyl-CoA serves as the donor of two-carbon units for the fatty acid synthase (FAS) complex, which elongates the growing fatty acid chain. libretexts.org
Crucially, Malonyl-CoA has a dual role: beyond being a substrate for synthesis, it is a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT1). aocs.orgnih.govresearchgate.net CPT1 is the enzyme that transports long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. wikipedia.org By inhibiting CPT1, Malonyl-CoA ensures that newly synthesized fatty acids are not immediately broken down. This makes Malonyl-CoA a central regulator that reciprocally controls fatty acid synthesis and oxidation, preventing both pathways from running simultaneously. nih.govnih.gov
Table 2: Comparison of this compound and Malonyl-CoA
| Feature | Maleyl-coenzyme A | Malonyl-coenzyme A |
|---|---|---|
| Primary Role | Intermediate in amino acid (Phe, Tyr) catabolism; detoxification. ontosight.ai | Key intermediate in fatty acid synthesis; regulator of fatty acid oxidation. nih.govresearchgate.net |
| Origin | Formed from maleate via CoA-transferase. nih.govbibliotekanauki.pl | Formed from acetyl-CoA via acetyl-CoA carboxylase. libretexts.org |
| Function in Fatty Acid Metabolism | Not a direct substrate; can influence metabolic flux. ontosight.ai | Primary building block for fatty acid elongation and a potent inhibitor of β-oxidation. libretexts.orgaocs.org |
| Chemical Nature of Acid Moiety | Four-carbon, unsaturated dicarboxylic acid (maleate). | Three-carbon, saturated dicarboxylic acid (malonate). |
Enzymology and Reaction Mechanisms of Maleyl Coenzyme A Dependent Processes
Characterization of Maleyl-coenzyme A-Interacting Enzymes
The study of enzymes that bind to and catalyze reactions with maleyl-coenzyme A or similar molecules begins with their isolation and structural-functional analysis. These enzymes are often part of complex metabolic pathways and require specific techniques for their identification and characterization.
Identification and Purification of Associated Enzymes
The identification and purification of enzymes that interact with maleyl-coenzyme A and its analogs are foundational to understanding their roles. Various enzymes have been isolated from different organisms, each with specific methodologies for purification.
For instance, Malyl-CoA lyase from Pseudomonas AM1 has been purified 20-fold, resulting in preparations that are essentially homogeneous. nih.gov Similarly, in Rhodobacter capsulatus, this enzyme was purified 250-fold with a 6% recovery. nih.gov The purification process for these enzymes often involves multiple chromatographic steps to achieve high purity.
Maleylpyruvate (B1239739) isomerase , an enzyme acting on the structurally similar substrate maleylpyruvate, has been purified from Paenibacillus sp. strain NyZ101. The recombinant enzyme, expressed with a His-tag, was purified to homogeneity using Ni²⁺-NTA agarose (B213101) bead chromatography. This process yielded 2.9 mg of the enzyme from 49 mg of cell extract protein, with a specific activity of 18.9 U/mg. asm.org Gel filtration chromatography revealed that the native form of this enzyme is likely a dimer. asm.orgresearchgate.net
In the case of Maleylacetate (B1240894) reductase (PcpE) from Sphingobium chlorophenolicum, the gene was cloned and overexpressed in Escherichia coli. The recombinant protein was then purified to over 95% purity using affinity chromatography. ebi.ac.uk
Another relevant enzyme, Malonyl-CoA reductase from Chloroflexus aurantiacus, a key enzyme in the 3-hydroxypropionate (B73278) cycle, has also been purified and studied. The process for this enzyme involved four chromatographic steps starting from a heat-precipitated cell extract. plos.org
The table below summarizes the purification details for some of these key enzymes.
| Enzyme | Source Organism | Purification Fold | Native Molecular Weight (kDa) | Subunit Composition |
| Malyl-CoA Lyase | Pseudomonas AM1 | 20 | 190 | - |
| Malyl-CoA Lyase | Rhodobacter capsulatus | 250 | 195 ± 20 | Homodimer |
| Maleylpyruvate Isomerase (BagL) | Paenibacillus sp. strain NyZ101 | - | 33 | Dimer |
| Maleylacetate Reductase (PcpE) | Sphingobium chlorophenolicum | >95% Purity | - | - |
| Malonyl-CoA Reductase | Chloroflexus aurantiacus | - | - | Homodimer |
Functional Domain Analysis and Structural Motifs
Understanding the functional domains and structural motifs of these enzymes provides insight into their catalytic mechanisms and substrate specificity.
Malonyl-CoA reductase (MCR) from Chloroflexus aurantiacus is a bifunctional enzyme with two distinct functional domains. plos.orgnih.gov The N-terminal region (residues 1-549) and the C-terminal region (residues 550-1219) are functionally separate. The C-terminal domain catalyzes the reduction of malonyl-CoA to malonate semialdehyde, while the N-terminal domain further reduces this intermediate to 3-hydroxypropionate. plos.orgnih.gov Site-directed mutagenesis has identified two important motifs, TGXXXG(A)X(1-2)G and YXXXK, as crucial for the activities of both domains. plos.orgnih.gov
Maleylacetate reductase (PcpE) from Sphingobium chlorophenolicum also contains specific motifs essential for its function. The binding motif for its co-substrate NADH is a highly conserved sequence: LSTPEQ. researchgate.net Structural modeling and mutagenesis studies have pinpointed that the catalytic site is located in a positively charged channel at the interface of its two domains. The binding of its substrates, 2-chloromaleylacetate (B1243639) and maleylacetate, involves several basic amino acid residues, with His172 and Lys238 being essential for catalytic activity. researchgate.net
Maleylpyruvate isomerase (BagL) from Paenibacillus sp. strain NyZ101 is believed to be a member of the DinB family with a four-helix-bundle topology, a novel finding for a catabolic enzyme. researchgate.net Mutagenesis experiments have indicated that three conserved histidine residues are involved in binding a Ni²⁺ ion, which is necessary for its enzymatic activity. asm.orgresearchgate.net
Enzyme Kinetics and Catalytic Mechanisms
The kinetic properties and reaction mechanisms of these enzymes reveal how they efficiently and specifically catalyze their respective reactions.
Substrate Specificity and Affinity (Km, Kcat)
Enzymes interacting with maleyl-coenzyme A and its analogs exhibit a range of substrate specificities and affinities, which are quantified by the Michaelis constant (Km) and the catalytic constant (kcat).
Malyl-CoA lyase from Pseudomonas AM1 is highly specific for (2S)-4-malyl-CoA, glyoxylate (B1226380), and acetyl-CoA or propionyl-CoA. nih.gov The Km values for this enzyme are 6.6 x 10⁻⁵ M for 4-malyl-CoA, 1.5 x 10⁻⁵ M for acetyl-CoA, and 1.7 x 10⁻³ M for glyoxylate. nih.gov
Maleylacetate reductase (PcpE) from Sphingobium chlorophenolicum shows a Km of 0.09 ± 0.04 mM and a kcat of 1.2 ± 0.3 s⁻¹ for its substrate maleylacetate at its optimal pH of 7.0. ebi.ac.uk
For Maleylpyruvate isomerase (BagL) , the affinity is not for the primary substrate but for its essential thiol cofactors. The Km values for L-cysteine, cysteinylglycine, and glutathione (B108866) are 15.5 µM, 8.4 µM, and 552 µM, respectively, indicating a strong preference for L-cysteine and cysteinylglycine. asm.orgresearchgate.net
A study on malonyl-CoA reductase (MCR) fragments showed that the C-terminal domain (MCR-C) has a higher affinity for malonyl-CoA and a 4-fold higher kcat/Km value than the full-length enzyme, suggesting that separating the domains can improve catalytic efficiency. plos.orgnih.gov
The kinetic parameters for several of these enzymes are detailed in the table below.
| Enzyme | Substrate/Cofactor | Km | kcat | kcat/Km | Organism |
| Malyl-CoA Lyase | 4-Malyl-CoA | 6.6 x 10⁻⁵ M | - | - | Pseudomonas AM1 |
| Malyl-CoA Lyase | Acetyl-CoA | 1.5 x 10⁻⁵ M | - | - | Pseudomonas AM1 |
| Malyl-CoA Lyase | Glyoxylate | 1.7 x 10⁻³ M | - | - | Pseudomonas AM1 |
| Maleylacetate Reductase (PcpE) | Maleylacetate | 0.09 mM | 1.2 s⁻¹ | 13.3 s⁻¹mM⁻¹ | Sphingobium chlorophenolicum |
| Maleylpyruvate Isomerase (BagL) | L-cysteine | 15.5 µM | - | - | Paenibacillus sp. strain NyZ101 |
| Maleylpyruvate Isomerase (BagL) | Cysteinylglycine | 8.4 µM | - | - | Paenibacillus sp. strain NyZ101 |
| Maleylpyruvate Isomerase (BagL) | Glutathione | 552 µM | - | - | Paenibacillus sp. strain NyZ101 |
Reaction Mechanisms (e.g., Two-step Reductions, Condensation Reactions)
The enzymes involved in maleyl-coenzyme A metabolism employ diverse reaction mechanisms.
Malonyl-CoA reductase (MCR) catalyzes a two-step reduction. In the first step, the C-terminal domain reduces malonyl-CoA with NADPH to form the free intermediate malonate semialdehyde. This intermediate is then further reduced to 3-hydroxypropionate by the N-terminal domain, also utilizing NADPH. plos.orgnih.gov The initial reduction of malonyl-CoA is the rate-limiting step in this process. plos.org
Malyl-CoA lyase catalyzes a reversible condensation reaction. In the forward direction, it cleaves malyl-CoA into acetyl-CoA and glyoxylate. nih.govnih.gov In the reverse direction, it condenses acetyl-CoA and glyoxylate to form malyl-CoA. nih.gov The enzyme from Rhodobacter capsulatus can also catalyze the condensation of glyoxylate and propionyl-CoA to form β-methylmalyl-CoA. nih.gov
Maleylacetate reductase (PcpE) performs two consecutive reductive reactions. It first catalyzes the reductive dehalogenation of 2-chloromaleylacetate to maleylacetate, followed by the reduction of maleylacetate to 3-oxoadipate. Each of these steps consumes one molecule of NADH. researchgate.net
Maleylpyruvate isomerase catalyzes the isomerization of maleylpyruvate to fumarylpyruvate. asm.orgresearchgate.net This reaction is dependent on a thiol cofactor, such as L-cysteine or glutathione. asm.orgresearchgate.net There are also glutathione-independent maleylpyruvate isomerases found in organisms like Bacillus megaterium. asm.org
Allosteric Regulation and Enzyme Modulation
The activity of enzymes in these metabolic pathways is tightly regulated to meet the cell's metabolic demands and prevent wasteful reactions. Allosteric regulation is a key mechanism for this control.
Coenzyme A and its thioester derivatives, such as acetyl-CoA, are known to act as allosteric modulators for several key metabolic enzymes. nih.govwikipedia.org They can bind to sites on the enzyme distinct from the active site, causing conformational changes that either activate or inhibit enzyme activity. libretexts.org This allows for the integration of signals from various interconnected metabolic pathways. libretexts.org
For example, Malyl-CoA lyase from Pseudomonas AM1 is inhibited by (2R)-4-malyl-CoA, a stereoisomer of its substrate. nih.gov This type of product or near-product inhibition is a common regulatory mechanism.
In the broader context of coenzyme A metabolism, the levels of CoA and its derivatives can fluctuate in response to the nutritional state of the cell. ucl.ac.uk These changes in concentration can, in turn, influence the activity of enzymes that are allosterically regulated by them. Furthermore, some enzymes are directly regulated by free Coenzyme A (CoASH) through allosteric interactions. ucl.ac.uk The activity of maleylacetate reductase (PcpE) is inhibited by pentachlorophenol (B1679276) in a concentration-dependent manner, demonstrating modulation by compounds from the same degradation pathway. researchgate.net
While specific allosteric regulators for every enzyme acting on maleyl-coenzyme A or its analogs have not all been identified, the principles of feedback inhibition and cross-pathway regulation by metabolic intermediates like CoA thioesters are central to controlling the flux through these pathways. nih.govlibretexts.org
Coenzyme A Transferase Families and Their Relevance to Maleyl-coenzyme A Chemistry
Coenzyme A (CoA) transferases (EC 2.8.3.-) are a diverse superfamily of enzymes that catalyze the reversible transfer of a CoA moiety from an acyl-CoA donor to a carboxylic acid acceptor. nih.govnih.govwikipedia.org These enzymes are fundamental to various metabolic processes, including fatty acid metabolism, ketone body utilization, and the degradation of aromatic compounds. nih.govnih.gov Found across all domains of life, CoA transferases are classified into distinct families based on their amino acid sequences, structural features, and reaction mechanisms. nih.govnih.govwikipedia.org The chemistry of maleyl-coenzyme A is intricately linked to the activity of specific CoA transferase families, particularly in the context of amino acid catabolism and the breakdown of xenobiotic and aromatic molecules. nih.govbibliotekanauki.pl
Historically, CoA transferases were categorized into three main families (I, II, and III). nih.govresearchgate.net However, more recent phylogenetic analyses have led to a refined classification system comprising six families: Cat1, OXCT1, Gct, MdcA, Frc, and CitF. wikipedia.org For the processes involving maleyl-coenzyme A, Family I (encompassing Cat1 and OXCT1) and Family III (represented by the Frc family) are of primary importance.
Family I CoA Transferases
Members of Family I are considered classical CoA transferases. nih.gov They typically consist of two separate polypeptide chains, subunits A and B, which can form heterodimers or heterotetramers. ebi.ac.ukebi.ac.uk In eukaryotes, these subunits are often fused into a single polypeptide chain. ebi.ac.uk The active site is located at the interface between these subunits. ebi.ac.uk A key characteristic of Family I enzymes is their ping-pong kinetic mechanism. researchgate.net This mechanism involves a covalent intermediate where the CoA moiety is transiently attached to a conserved glutamate (B1630785) residue in the active site of subunit B. nih.govresearchgate.netebi.ac.uk
One of the most relevant Family I enzymes to maleyl-coenzyme A chemistry is succinyl-CoA:3-oxoacid CoA transferase (SCOT, EC 2.8.3.5) . bibliotekanauki.plgenome.jp This enzyme is crucial for ketone body metabolism in extrahepatic tissues. uniprot.org Research has demonstrated that SCOT can utilize maleate (B1232345) as a non-physiological substrate, catalyzing the transfer of CoA from a donor like acetoacetyl-CoA to maleate, thereby forming maleyl-CoA. bibliotekanauki.plnih.gov This reaction proceeds as follows:
Acetoacetyl-CoA + Maleate ⇌ this compound + Acetoacetate (B1235776) nih.gov
Studies with purified SCOT from rat kidney mitochondria have confirmed that maleate is a true substrate, and the enzyme can also catalyze CoA transfer to other dicarboxylic acids such as glutarate and malonate. bibliotekanauki.pl The kinetics of this reaction follow the characteristic parallel lines in double-reciprocal plots, consistent with the ping-pong mechanism. bibliotekanauki.pl
Family III CoA Transferases
Family III CoA transferases are distinct from Family I and II in both their sequence and reaction mechanism. acs.orgebi.ac.uk These enzymes are particularly significant in the anaerobic degradation of various compounds, including aromatic molecules, where maleyl-coenzyme A can be an intermediate. nih.govnih.govebi.ac.uk They are typically active as homo- or heterodimers. nih.gov
The catalytic mechanism of Family III transferases differs from the ping-pong mechanism of Family I. Kinetic studies suggest that some Family III enzymes operate via a ternary complex mechanism, where both the acyl-CoA donor and the carboxylic acid acceptor bind to the enzyme before the CoA transfer occurs. nih.gov A conserved aspartate residue, rather than glutamate, is crucial for catalysis in this family, forming a covalent anhydride (B1165640) intermediate with the substrate. researchgate.netnih.gov
Family III enzymes exhibit a broad substrate range, which is particularly relevant to the degradation of xenobiotics and aromatic compounds. nih.govebi.ac.uk For instance, succinyl-CoA:(R)-benzylsuccinate CoA-transferase is involved in the anaerobic degradation of toluene. wikipedia.org Another example is succinyl-CoA:phthalate (B1215562) CoA transferase , which activates phthalate to phthaloyl-CoA in anaerobic bacteria. nih.gov While direct kinetic data for this compound with many Family III enzymes is sparse, their role in pathways degrading aromatic rings—which often converge on maleyl- or fumaryl- intermediates—implicates them in maleyl-coenzyme A metabolism. For example, the formyl-CoA transferase from Oxalobacter formigenes (a Family III member) has been shown to have very low activity with maleate. nih.gov
The table below provides a comparative overview of the key features of CoA transferase families relevant to maleyl-coenzyme A chemistry.
Table 1: Comparison of CoA Transferase Families I and III
| Feature | Family I | Family III |
|---|---|---|
| Representative Enzymes | Succinyl-CoA:3-oxoacid CoA transferase (SCOT) bibliotekanauki.pl, 4-Hydroxybutyrate CoA-transferase nih.gov | Formyl-CoA transferase nih.gov, Succinyl-CoA:(R)-benzylsuccinate CoA-transferase wikipedia.org, Succinyl-CoA:phthalate CoA transferase nih.gov |
| Subunit Composition | Heterodimers (αβ) or heterotetramers (α2β2) in prokaryotes; single polypeptide in eukaryotes ebi.ac.ukebi.ac.uk | Homo- or heterodimers nih.gov |
| Catalytic Residue | Glutamate nih.govebi.ac.uk | Aspartate researchgate.netnih.gov |
| Reaction Mechanism | Ping-pong bi-bi researchgate.net | Ternary complex (in some cases) nih.gov |
| Key Reactions | Acetoacetyl-CoA + Succinate (B1194679) ⇌ Succinyl-CoA + Acetoacetate (EC 2.8.3.5) uniprot.org | Formyl-CoA + Oxalate ⇌ Oxalyl-CoA + Formate (EC 2.8.3.16) ebi.ac.uk |
| Relevance to this compound | Directly synthesizes this compound from maleate and an acyl-CoA donor bibliotekanauki.pl | Involved in pathways degrading aromatic compounds that can produce maleyl-coenzyme A intermediates nih.govebi.ac.uk |
The substrate specificity of these enzymes is a critical determinant of their physiological role. The following table details the substrate range for representative enzymes from Family I and Family III, highlighting their capacity to act on various dicarboxylic acids, including those structurally related to maleate.
Table 2: Substrate Specificity of Representative CoA Transferases
| Enzyme (Family) | CoA Donor | CoA Acceptor | Relative Activity (%) | Source Organism |
|---|---|---|---|---|
| Succinyl-CoA:3-oxoacid CoA transferase (I) | Acetoacetyl-CoA | Succinate | 100 | Rat Kidney bibliotekanauki.pl |
| Acetoacetyl-CoA | Maleate | ~50-60 | Rat Kidney bibliotekanauki.pl | |
| Acetoacetyl-CoA | Glutarate | ~20-30 | Rat Kidney bibliotekanauki.pl | |
| Acetoacetyl-CoA | Malonate | ~10-15 | Rat Kidney bibliotekanauki.pl | |
| Formyl-CoA transferase (III) | Formyl-CoA | Oxalate | 100 | Oxalobacter formigenes nih.gov |
| Formyl-CoA | Succinate | High | Oxalobacter formigenes nih.gov | |
| Formyl-CoA | Malonate | 0.1 | Oxalobacter formigenes nih.gov | |
| Formyl-CoA | Maleate | No detectable activity | Escherichia coli (YfdW) nih.gov | |
| Succinyl-CoA:phthalate CoA transferase (III) | Succinyl-CoA | Phthalate | 100 | Azoarcus sp. nih.gov |
| Acetyl-CoA | Phthalate | Negligible | Azoarcus sp. nih.gov |
Regulation of Maleyl Coenzyme a Metabolism
Transcriptional and Post-Transcriptional Regulation of Related Enzymes
The expression of enzymes involved in the degradation of aromatic compounds is tightly controlled, primarily at the transcriptional level. The genes encoding these enzymes are typically organized in clusters or operons. nih.govgeneticsmr.comnih.gov The regulation of these gene clusters often involves specific DNA-binding proteins that belong to diverse families of transcriptional regulators, including the MarR, LysR, and IclR families. nih.govgeneticsmr.comnih.gov
MarR-type regulators, for instance, are known to control pathways for the degradation of lipophilic and aromatic compounds. frontiersin.orgnih.gov In many cases, these proteins act as repressors, binding to the promoter region of their target genes and blocking transcription. portlandpress.com This repression is lifted when the regulator binds to a specific small molecule, or effector—often the initial substrate of the pathway or a subsequent metabolite—which causes a conformational change in the regulator and its dissociation from the DNA. nih.govportlandpress.com For example, in Burkholderia xenovorans LB400, a MarR-type regulator encoded by the mhbR gene is proposed to regulate the expression of a transporter involved in the gentisate pathway. nih.gov Similarly, in Comamonas testosteroni, the MarR-type regulator GenR controls the gentisate pathway, with its DNA-binding activity modulated by effectors like gentisate and 3-hydroxybenzoate. nih.gov
LysR-type transcriptional regulators (LTTRs) represent the largest family of such proteins in prokaryotes and are also heavily involved in aromatic catabolism. nih.gov These proteins typically act as activators, requiring an inducer to promote gene expression. In Corynebacterium glutamicum, the degradation of 3-hydroxybenzoate and gentisate involves an IclR-type activator, NagR, which positively regulates the expression of the gentisate pathway enzymes, including maleylpyruvate (B1239739) isomerase and fumarylpyruvate hydrolase. geneticsmr.comasm.org Deletion of the gene for this activator leads to a loss of the ability to grow on these aromatic compounds. geneticsmr.comoup.com
Beyond transcriptional initiation, post-transcriptional regulation provides another layer of control. In Pseudomonas species, the Crc (Catabolite Repression Control) protein, in conjunction with the RNA chaperone Hfq, can inhibit the translation of mRNAs that code for the transcriptional activators of catabolic pathways. asm.orgresearchgate.net For instance, the Crc/Hfq system represses the translation of benR mRNA, whose protein product is required to activate the benzoate (B1203000) degradation pathway. researchgate.netnih.gov This translational repression is antagonized by small non-coding RNAs (sRNAs) such as CrcZ and CrcY. nih.govcsic.es When these sRNAs are abundant, they sequester the Crc/Hfq complex, relieving the repression and allowing the synthesis of the catabolic enzymes. csic.esmdpi.com
| Regulator | Family | Organism | Function | Target Pathway/Genes | Known Effectors |
|---|---|---|---|---|---|
| GenR | MarR-type | Comamonas testosteroni | Repressor | Gentisate pathway (gen genes) | Gentisate, 3-hydroxybenzoate, Benzoyl-CoA nih.govnih.gov |
| NagR (Cg3352) | IclR-type | Corynebacterium glutamicum | Activator | Gentisate pathway (nagI, nagL, nagK) geneticsmr.com | Gentisate, 3-hydroxybenzoate geneticsmr.comasm.org |
| MhbR | MarR-type | Burkholderia xenovorans | Probable Repressor | Gentisate transporter (mhbT) nih.gov | 3-hydroxybenzoate, 4-hydroxybenzoate (B8730719) nih.gov |
| Crc/Hfq | Post-transcriptional | Pseudomonas putida | Translational Repressor | benR mRNA (activator of benzoate pathway) researchgate.netnih.gov | (Antagonized by CrcZ/Y sRNAs) csic.es |
Feedback Inhibition and Activation Mechanisms by Metabolic Intermediates
Metabolic pathways are often regulated by their own intermediates or end products, a mechanism known as feedback regulation. csic.es This allows the cell to fine-tune metabolic flux in direct response to the availability of specific molecules. This regulation can occur through allosteric control of enzyme activity or by influencing the activity of transcriptional regulators.
A compelling example of regulation by a metabolic intermediate is seen in Comamonas testosteroni. This bacterium degrades benzoate via a coenzyme A (CoA)-dependent pathway, which does not involve gentisate. nih.govnih.gov However, the enzymes of the gentisate pathway are still induced during growth on benzoate. nih.govscience.gov Research has shown that benzoyl-CoA, a key intermediate in the benzoate degradation pathway, acts as an effector molecule for GenR, the transcriptional regulator of the gentisate (gen) gene cluster. nih.govnih.gov The binding of benzoyl-CoA to GenR prevents GenR from repressing the gen genes, leading to their transcription. nih.gov This demonstrates a sophisticated form of cross-pathway regulation where an intermediate from one catabolic route directly activates another.
In addition to transcriptional control, direct feedback inhibition of enzyme activity is a common mechanism. csic.es In this process, a downstream product of a pathway binds to an earlier enzyme at an allosteric site (a site other than the active site), inducing a conformational change that reduces the enzyme's activity. While specific examples for the enzymes directly producing or consuming maleyl-CoA are not extensively detailed, coenzyme A itself has been shown to act as a negative regulator for some thioesterase enzymes, representing a direct inhibitory feedback loop to prevent depletion of the free CoA pool. researchgate.net This ensures that the concentration of pathway intermediates is kept in check and that cellular resources are not wasted.
Cellular Signaling Pathways Influencing Maleyl-coenzyme A Homeostasis
A primary cellular signaling pathway that senses energy status is the AMP-activated protein kinase (AMPK) system. ahajournals.orgnih.gov AMPK acts as a metabolic master switch, becoming activated when the cellular ratio of AMP/ATP increases, a sign of low energy. jst.go.jp Once activated, AMPK phosphorylates key metabolic enzymes to switch off energy-consuming anabolic pathways (like fatty acid and cholesterol synthesis) and switch on energy-producing catabolic pathways. nih.govjst.go.jp For example, AMPK phosphorylates and inhibits acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis that uses a CoA-thioester substrate. physiology.orgphysiology.org Although direct phosphorylation of enzymes in the gentisate pathway by AMPK is not documented, this system provides a clear paradigm for how cellular energy status could influence the flux through CoA-dependent catabolic routes. The regulation of CoA-dependent metabolism by AMPK highlights a mechanism for maintaining cellular energy homeostasis. ahajournals.org
Furthermore, the regulation of aromatic compound degradation is linked to cellular stress responses. Some MarR-type transcriptional regulators, which control these pathways, are also sensors for oxidative stress. frontiersin.orgportlandpress.com Their activity can be modulated by the oxidation of specific cysteine residues in response to reactive oxygen species (ROS). nih.gov This provides a direct link between the cell's redox state and the catabolism of aromatic compounds, which can themselves sometimes cause oxidative stress. frontiersin.org The ability of these regulators to respond to both metabolic intermediates and stress signals allows for an integrated response that maintains cellular health.
Influence of Environmental and Nutritional Cues on Metabolic Flux
The rate, or flux, through the this compound metabolic pathway is heavily influenced by external environmental and nutritional cues. Bacteria have evolved sophisticated systems to prioritize the use of available carbon sources, a phenomenon known as carbon catabolite repression (CCR). wikipedia.org
When presented with multiple carbon sources, bacteria will typically metabolize the one that supports the fastest growth first, while repressing the genes needed to break down other, less-preferred sources. wikipedia.org Aromatic compounds are often less preferred than sugars like glucose. csic.es Therefore, in an environment containing both glucose and an aromatic substrate like salicylate (B1505791), the expression of the gentisate pathway genes is often repressed, even if the inducer (salicylate) is present. csic.es This repression ensures that the cell invests its metabolic energy in the most efficient nutrient source available.
The primary nutritional cue for activating these pathways is the presence of the aromatic compound itself. geneticsmr.com For instance, in Corynebacterium glutamicum, gentisate 1,2-dioxygenase activity is only detected when cells are grown in the presence of 3-hydroxybenzoate or gentisate. oup.com Similarly, in Rhodococcus sp. strain TFB, salicylate acts as the specific inducer for the gentisate pathway enzymes, and this induction is not subject to glucose catabolite repression in this particular strain, indicating diversity in regulatory mechanisms. csic.es
Environmental factors beyond nutrient availability, such as the presence of toxic compounds or nutrient limitation, also serve as cues that can alter metabolic flux. frontiersin.org The degradation of potentially toxic aromatic compounds is in itself a response to an environmental stressor. frontiersin.org The ability of microorganisms to sense and metabolize these compounds is crucial for detoxification and survival in contaminated environments. nih.gov
| Enzyme | Reaction Catalyzed | Gene (example) | Regulatory Mechanisms |
|---|---|---|---|
| Gentisate 1,2-dioxygenase | Gentisate → Maleylpyruvate | nagI / mhbD geneticsmr.comnih.gov | Transcriptional activation by NagR/GenR in response to gentisate/3-HBA. geneticsmr.comasm.org Induced by salicylate in some species. csic.es |
| Maleylpyruvate isomerase | Maleylpyruvate → Fumarylpyruvate | nagL geneticsmr.com | Co-transcribed and co-regulated with other pathway genes. geneticsmr.com Can be glutathione-dependent or independent. asm.org |
| Fumarylpyruvate hydrolase | Fumarylpyruvate → Fumarate (B1241708) + Pyruvate (B1213749) | nagK / hbzF geneticsmr.comnih.gov | Transcriptional activation by NagR/GenR. geneticsmr.comasm.org Strictly inducible by 3-hydroxybenzoate in some organisms. nih.gov |
| 3-hydroxybenzoate 6-hydroxylase | 3-hydroxybenzoate → Gentisate | mhbM nih.gov | Peripheral pathway enzyme; its expression allows 3-HBA to enter the central gentisate pathway. nih.gov |
Analytical Methodologies for Maleyl Coenzyme a Quantification and Characterization in Research
Sample Preparation and Extraction Protocols from Biological Matrices
The primary challenge in analyzing Coenzyme A (CoA) esters like Maleyl-CoA is their low abundance and susceptibility to degradation. researchgate.net Therefore, sample preparation is a critical step that dictates the accuracy and reliability of subsequent quantification. The main goals are to halt enzymatic activity, efficiently extract the analyte from the complex biological matrix, and prevent its chemical degradation. asm.orgmdpi.comnih.gov
Commonly, the extraction process begins with rapid quenching of metabolic activity, often by flash-freezing the biological sample (e.g., tissues, cultured cells, or bacteria) in liquid nitrogen. researchgate.net This is followed by homogenization in an acidic medium, which serves to precipitate proteins and inactivate enzymes. researchgate.netnih.gov Perchloric acid (PCA), trichloroacetic acid (TCA), and 5-sulfosalicylic acid (SSA) are frequently used for this purpose. researchgate.netnih.govfrontiersin.org The resulting acid-soluble fraction, which contains short-chain acyl-CoAs like this compound, is then separated from the acid-insoluble pellet (containing proteins and long-chain acyl-CoAs) by centrifugation. researchgate.net
The stability of CoA species in acid extracts is pH-dependent; for instance, some acyl-CoAs are more stable at pH 3-6. researchgate.net It is also crucial to handle samples at low temperatures (e.g., on ice) throughout the procedure to minimize degradation. nih.govfrontiersin.org Recent studies have also highlighted the importance of the materials used during sample handling, showing that glass vials can significantly decrease the loss of CoA signals compared to plastic vials, thereby improving sample stability. nih.gov
For further purification and concentration, solid-phase extraction (SPE) is often employed. nih.govplos.org Reversed-phase SPE cartridges (e.g., C18) can effectively isolate acyl-CoAs from the crude extract, removing interfering substances and concentrating the analyte before chromatographic analysis. nih.gov Some modern methods utilize online SPE systems coupled directly to the analytical instruments, streamlining the process and improving robustness. plos.org
Table 1: Summary of Extraction Protocols for Short-Chain Acyl-CoAs from Biological Matrices
| Parameter | Protocol 1: Acid Precipitation | Protocol 2: Online SPE-LC/MS/MS | Protocol 3: TCA Extraction with SPE |
|---|---|---|---|
| Biological Matrix | Cultured cells, animal tissues, bacteria | Mouse skeletal muscle, liver, adipose tissue | Rat liver, heart, skeletal muscle |
| Quenching | Flash-freezing in liquid nitrogen | Not explicitly stated, implied sample freezing | Immediate freezing and pulverization |
| Extraction Solvent | 5% Perchloric Acid (PCA) with 50 µM DTT nih.gov or 2.5% 5-Sulfosalicylic Acid (SSA) frontiersin.org | Buffer and organic solvents plos.org | 10% Trichloroacetic Acid (TCA) nih.gov |
| Procedure | Homogenization on ice, centrifugation at 4°C. nih.govfrontiersin.org | Homogenization, centrifugation. Supernatant is directly injected. plos.org | Homogenization, centrifugation, followed by offline reversed-phase SPE. nih.gov |
| Analyte Fraction | Supernatant (contains short-chain acyl-CoAs) researchgate.net | Supernatant plos.org | Eluate from SPE column nih.gov |
| Key Considerations | Sample stability is pH-dependent; maintain low temperatures. researchgate.net | High-throughput and robust; minimizes sample handling. plos.org | Requires an internal standard (e.g., [¹³C₃]malonyl-CoA) for accurate quantification due to variable recovery. nih.gov |
| Reported Recovery | 95-97% for CoA and acetyl-CoA (spiked liver extracts) nih.gov | Accuracy: 87-107% (mouse skeletal muscle) plos.org | 28.8% (liver) to 48.5% (heart) for malonyl-CoA nih.gov |
**6.2. Advanced Chromatographic Techniques for Separation
Chromatography is the cornerstone for separating this compound from a complex mixture of other CoA esters and metabolites prior to detection. The high polarity and structural similarity among different acyl-CoAs necessitate high-resolution separation techniques.
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a widely used and reliable technique for the simultaneous measurement of multiple CoA species. researchgate.net The separation is typically achieved on a C18 column, where analytes are eluted using a gradient of an aqueous mobile phase (often a buffer like potassium phosphate) and an organic modifier (such as acetonitrile (B52724) or methanol). nih.govnih.gov
The detection of CoA derivatives by HPLC is commonly performed using a UV detector, as the adenine (B156593) moiety of the CoA molecule exhibits strong absorbance at approximately 254-260 nm. researchgate.net The detection limit of HPLC-UV methods is typically in the low picomole range, which is often sufficient for measuring the more abundant short-chain acyl-CoAs. researchgate.net Advances in HPLC technology, such as the use of columns with smaller particle sizes (e.g., Ultra-HPLC), have enabled shorter analysis times and improved separation quality. researchgate.net
For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (MS), a technique known as LC-MS. researchgate.netnih.gov The use of tandem mass spectrometry (LC-MS/MS) provides an even higher degree of confidence in analyte identification and quantification. frontiersin.orgplos.org This method is particularly advantageous for quantifying low-abundance species like this compound in complex biological extracts. nih.gov
In a typical LC-MS/MS workflow, after chromatographic separation, the analyte is ionized, most commonly by electrospray ionization (ESI). nih.gov The precursor ion corresponding to the mass of this compound is then selected and fragmented to produce characteristic product ions. Quantification is achieved by monitoring specific precursor-to-product ion transitions, a mode known as multiple reaction monitoring (MRM). frontiersin.org This approach significantly reduces background noise and matrix interference, leading to excellent sensitivity and specificity. plos.orgnih.gov The use of a stable isotope-labeled internal standard, such as [¹³C₃]malonyl-CoA for malonyl-CoA analysis, is crucial to correct for matrix effects and variations in extraction recovery and ionization efficiency, ensuring high accuracy and precision. nih.gov
Table 2: Comparison of Chromatographic Techniques for Acyl-CoA Analysis
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
|---|---|---|
| Principle | Separation based on polarity, detection via UV absorbance of the adenine ring. researchgate.netresearchgate.net | Separation based on polarity, detection via mass-to-charge ratio of parent and fragment ions. nih.govplos.org |
| Stationary Phase | Typically Reversed-Phase C18 column. nih.gov | Reversed-Phase C18 or similar. nih.govfrontiersin.org |
| Detection | UV detector at ~260 nm. nih.gov | Mass spectrometer (e.g., Triple Quadrupole) with ESI source. nih.govplos.org |
| Specificity | Moderate; based on retention time and UV spectrum. Co-elution can be an issue. researchgate.net | High; based on retention time and specific mass transitions (MRM). frontiersin.org |
| Sensitivity | Limit of detection (LOD) is typically 3-12 pmol. researchgate.net | High sensitivity, with LODs often in the femtomole range. nih.gov |
| Quantification | External calibration curve. nih.gov | Internal standardization with stable isotope-labeled analogs is preferred for best accuracy. nih.govplos.org |
| Advantages | Robust, widely available, reliable for multiple CoA species. researchgate.net | Superior sensitivity and specificity, definitive identification, corrects for matrix effects. plos.orgnih.gov |
| Disadvantages | Lower sensitivity and specificity compared to MS; potential for interference. researchgate.net | Higher cost and complexity; potential for ion suppression/enhancement (matrix effects). plos.orgnih.gov |
High-Performance Liquid Chromatography (HPLC)
Spectroscopic and Fluorimetric Detection Methods
While UV detection is standard in HPLC, other spectroscopic and fluorimetric methods can be employed, often in the context of enzymatic assays, to quantify CoA compounds.
Spectrophotometric assays can be designed to measure the activity of an enzyme that produces or consumes this compound. For instance, the cleavage of L-malyl-CoA into acetyl-CoA and glyoxylate (B1226380) can be monitored by following the formation of a glyoxylate derivative that absorbs light at a specific wavelength (e.g., 324 nm for the phenylhydrazone derivative). nih.gov Another approach involves coupling the reaction to the oxidation or reduction of nicotinamide (B372718) cofactors (NADH or NADPH), which can be monitored spectrophotometrically at 340 nm. asm.org These coupled enzymatic assays provide a dynamic measure of reaction rates.
Fluorimetric methods offer a significant increase in sensitivity over absorbance-based methods. nih.gov These techniques often rely on the reaction of the free thiol group of Coenzyme A (which would be liberated from this compound by hydrolysis) with a pro-fluorescent reagent. researchgate.net For example, compounds like 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) are non-fluorescent until they react with a thiol, forming a highly fluorescent adduct. nih.gov This principle can be adapted to measure this compound indirectly by first hydrolyzing the thioester bond to release CoASH, which is then quantified fluorimetrically. This approach is particularly suitable for high-throughput screening applications. nih.gov
Isotopic Labeling Approaches for Metabolic Flux Analysis
Isotopic labeling is a powerful tool for tracing the flow of atoms through metabolic networks, a discipline known as metabolic flux analysis (MFA). nih.govnih.govcreative-proteomics.com This approach provides quantitative insights into the rates (fluxes) of metabolic pathways, which cannot be obtained from concentration measurements alone. nih.gov
In MFA, cells or organisms are cultured with a substrate enriched with a stable isotope, most commonly ¹³C (e.g., [U-¹³C]glucose). mdpi.comisotope.com As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream intermediates, including those in pathways involving this compound. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) of these metabolites using mass spectrometry, the relative contributions of different pathways to the production of that metabolite can be determined. plos.orgnih.gov
For example, by tracing the incorporation of ¹³C from labeled acetate (B1210297) into the this compound pool, one could quantify the flux through the pathway responsible for its synthesis. nih.govresearchgate.net Radioactive tracers, such as ¹⁴C, have also been historically used for this purpose. researchgate.netnih.govnih.gov The formation of [¹⁴C]this compound from [¹⁴C]acetyl-CoA and glyoxylate has been demonstrated using HPLC with radioactivity detection, providing direct evidence of flux through a specific reaction. nih.gov These isotopic labeling experiments are essential for building a dynamic and quantitative understanding of the metabolic context in which Maleyl-coenzyme A functions.
Biological Systems and Organismal Contexts of Maleyl Coenzyme a Activity
Maleyl-coenzyme A in Microbial Metabolism
Maleyl-coenzyme A plays a significant role in the metabolic versatility of various microorganisms, participating in the breakdown of aromatic compounds and serving as a key precursor in biosynthetic pathways.
In the green nonsulfur bacterium Chloroflexus aurantiacus, maleyl-CoA reductase is a key bifunctional enzyme in the 3-hydroxypropionate (B73278) cycle, an autotrophic CO2 fixation pathway. nih.govresearchgate.net This enzyme catalyzes the two-step reduction of malonyl-CoA to 3-hydroxypropionate, with malonate semialdehyde as a likely intermediate. nih.govplos.org The N-terminal region of the enzyme exhibits alcohol dehydrogenase activity, reducing malonate semialdehyde to 3-hydroxypropionate, while the C-terminal region has aldehyde dehydrogenase activity, reducing malonyl-CoA to malonate semialdehyde. plos.orgnih.gov The specific activity of malonyl-CoA reductase is higher in autotrophically grown cells compared to heterotrophically grown cells, suggesting its regulation based on the carbon source. nih.govresearchgate.net
In various Pseudomonas species, malyl-CoA lyase is a key enzyme in the metabolism of C1 compounds. nih.govnih.gov This enzyme cleaves (2S)-malyl-CoA into acetyl-CoA and glyoxylate (B1226380). nih.govnih.gov The activity of malyl-CoA lyase is significantly higher when these bacteria are grown on C1 compounds, highlighting its crucial role in the serine pathway for carbon assimilation by providing the necessary glyoxylate. nih.govnih.govcapes.gov.br Some Pseudomonas species also utilize a CoA-dependent epoxide pathway for the degradation of compounds like benzoate (B1203000). asm.org Furthermore, in Pseudomonas putida, the degradation of phenylacetic acid proceeds through phenylacetyl-CoA, which is then further metabolized. omicsonline.org
Table 1: Key Enzymes and Pathways Involving Maleyl-coenzyme A in Bacteria
| Organism | Enzyme/Pathway | Function | Reference |
|---|---|---|---|
| Chloroflexus aurantiacus | Malonyl-CoA reductase | Reduces malonyl-CoA to 3-hydroxypropionate in the 3-hydroxypropionate cycle for CO2 fixation. | nih.govresearchgate.netplos.orgrcsb.org |
| Pseudomonas Species | Malyl-CoA lyase | Cleaves malyl-CoA to acetyl-CoA and glyoxylate in the serine pathway for C1 assimilation. | nih.govnih.govcapes.gov.br |
| Pseudomonas putida | Phenylacetyl-CoA pathway | Degradation of phenylacetic acid. | omicsonline.org |
Escherichia coli is a common host for the production of various valuable chemicals, and its metabolic pathways are often engineered to enhance the production of desired compounds. A key strategy involves increasing the intracellular pool of acyl-CoAs, such as malonyl-CoA, which are crucial building blocks for many of these products.
Several approaches have been employed to boost malonyl-CoA levels in E. coli. researchgate.net One common method is the overexpression of acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the formation of malonyl-CoA from acetyl-CoA. researchgate.net This has been shown to have a synergistic effect when combined with strategies to increase the availability of acetyl-CoA, such as deleting pathways that lead to byproduct formation (e.g., acetate (B1210297) and ethanol) and overexpressing enzymes for acetate assimilation. researchgate.net Another strategy is to block the fatty acid synthesis pathway, which consumes malonyl-CoA, for instance by using the inhibitor cerulenin. researchgate.netasm.org These engineering efforts have resulted in significantly elevated cellular malonyl-CoA levels, leading to increased production of compounds like phloroglucinol (B13840) and flavonoids. researchgate.net
Table 2: Metabolic Engineering Strategies in E. coli
| Strategy | Target | Outcome | Reference |
|---|---|---|---|
| Overexpression of Acetyl-CoA Carboxylase (ACC) | Increase malonyl-CoA synthesis | Elevated malonyl-CoA levels | researchgate.net |
| Deletion of competing pathways (e.g., acetate, ethanol) | Increase acetyl-CoA availability | Increased precursor for malonyl-CoA | researchgate.netnih.gov |
| Inhibition of fatty acid synthesis | Reduce malonyl-CoA consumption | Increased intracellular malonyl-CoA | researchgate.netasm.org |
| Overexpression of acetate assimilation enzymes | Increase acetyl-CoA pool | Enhanced precursor supply | researchgate.netmdpi.com |
Actinomycetes are prolific producers of a wide array of secondary metabolites, including many clinically important antibiotics. mdpi.comnih.govnih.gov The biosynthesis of these compounds often relies on the availability of specific acyl-CoA precursors, such as acetyl-CoA, propionyl-CoA, and malonyl-CoA. frontiersin.org Therefore, strategies to increase the intracellular pools of these precursors are of great interest for improving the yield of these valuable metabolites. mdpi.com
Post-translational modifications, such as malonylation of lysine (B10760008) residues on key biosynthetic enzymes, can influence the production of polyketides in Streptomyces species. frontiersin.org For example, in S. coelicolor, malonyl-CoA is a direct precursor for the biosynthesis of the red-pigmented antibiotic undecylprodiginine. frontiersin.org The regulation of precursor biosynthesis is complex, and manipulating regulatory genes, such as those from the TetR family, can be used to increase the levels of short-chain CoAs and thereby enhance the production of target secondary metabolites. mdpi.com The development of genetic tools like CRISPRi provides a means to regulate the transcription of genes involved in precursor synthesis, offering a promising avenue for enhancing the production of novel and existing antibiotics in actinomycetes. mdpi.com
Metabolic Engineering Strategies in Escherichia coli to Influence Acyl-CoA Levels
Maleyl-coenzyme A in Plant Metabolism
In plants, acetyl-CoA is a central metabolite found in various cellular compartments, including the cytosol, plastids, mitochondria, and peroxisomes. unil.chresearchgate.net It serves as a precursor for a vast array of compounds, including fatty acids, amino acids, and secondary metabolites like flavonoids and isoprenoids. unil.ch Acetyl-CoA is converted to malonyl-CoA by acetyl-CoA carboxylase, a reaction that occurs in both the cytosol and plastids. unil.chnih.gov
Malonyl-CoA is a crucial building block for the biosynthesis of fatty acids, which occurs in the plastids, and for the elongation of fatty acids in the cytosol. unil.chwikipedia.org It is also involved in the synthesis of various flavonoids and other polyketides. unil.chnih.gov Overexpression of a plant malonyl-CoA synthetase in yeast has been shown to increase both lipid and resveratrol (B1683913) (a polyketide) accumulation, highlighting the importance of malonyl-CoA availability for these pathways. nih.gov In the context of vitamin E (tocopherol) biosynthesis, the degradation of homogentisate (B1232598) (HGA), a precursor, involves the formation of 4-maleylacetoacetate. frontiersin.org The enzyme responsible for this degradation, HGO1, is localized in the cytoplasm, indicating that at least part of this metabolic pathway occurs outside the plastids where tocopherol synthesis takes place. frontiersin.org
Maleyl-coenzyme A in Mammalian Systems
In mammalian cells, malonyl-CoA can be found in the cytosol, mitochondria, and peroxisomes. nih.gov The final steps of coenzyme A biosynthesis itself occur on the mitochondrial outer membrane, where the bifunctional enzyme CoA synthase is localized. nih.gov The formation of this compound has been implicated in the nephrotoxicity induced by maleate (B1232345), where it is thought to deplete the free coenzyme A pool, thereby impairing mitochondrial fatty acid oxidation. researchgate.net While malonyl-CoA is a well-known intermediate in fatty acid synthesis and elongation, this compound is more specifically associated with the degradation of certain compounds and toxicological processes. nih.govresearchgate.net The subcellular localization of these processes is critical to understanding their physiological and pathological consequences.
Bioinformatics and Computational Approaches in Maleyl Coenzyme a Research
Genome-Wide Identification and Gene Expression Analysis of Related Enzymes
Genome-wide studies are fundamental in identifying the genes that encode enzymes involved in specific metabolic pathways, including those that metabolize Maleyl-coenzyme A. The primary enzyme responsible for the isomerization of a related compound, maleylacetoacetate, to fumarylacetoacetate in the tyrosine degradation pathway is maleylacetoacetate isomerase (MAAI). medrxiv.orgmedchemexpress.com In humans, this enzyme is encoded by the glutathione (B108866) S-transferase Zeta 1 (GSTZ1) gene. karger.comnih.gov The gene for human GSTZ1/MAAI spans approximately 10.9 kb, contains 9 exons, and has been mapped to chromosome 14q24.3. karger.com This enzyme is crucial for the catabolism of phenylalanine and tyrosine. karger.com Genome-wide association studies (GWAS) have successfully identified genetic variants in GSTZ1 that are associated with levels of maleylacetoacetate metabolites. medrxiv.org
Gene expression analysis using microarray or RNA-sequencing technologies reveals how organisms regulate these pathways under different conditions. In the bacterium Geobacter metallireducens, which is capable of degrading various aromatic compounds, a large 300 kb genomic island has been identified that encodes the necessary enzymes. nih.gov Microarray analysis of G. metallireducens grown on benzoate (B1203000) (a precursor that leads to acyl-CoA intermediates) showed significant upregulation of genes within this island. nih.gov A total of 121 genes showed at least a 2-fold increase in transcript levels, with 36 of those genes showing a more than 10-fold increase, indicating a coordinated transcriptional response to the presence of the aromatic substrate. nih.gov Similarly, metatranscriptome analysis of the wheat rhizosphere identified numerous enzymes across 21 different aromatic degradation pathways, demonstrating the diverse metabolic capabilities of the microbial community. frontiersin.org
The table below summarizes findings from a gene expression study on Geobacter metallireducens, highlighting the significant upregulation of genes involved in benzoate metabolism, a pathway related to acyl-CoA processing. nih.gov
| Gene ID (Locus Tag) | Gene Name / Predicted Function | Fold Change (Benzoate vs. Acetate) |
|---|---|---|
| Gmet_1925 | Putative acyl-CoA synthetase | 15.8 |
| Gmet_1926 | Putative acyl-CoA dehydrogenase | 14.0 |
| Gmet_1935 | Putative 4-hydroxybenzoyl-CoA reductase | 29.2 |
| Gmet_1938 | Benzoyl-CoA reductase subunit | 23.0 |
| Gmet_1963 | Pimeloyl-CoA synthetase | 20.3 |
| Gmet_1968 | Glutaryl-CoA dehydrogenase | 12.7 |
Metabolic Network Reconstruction and Flux Balance Analysis for Acyl-CoA Pathways
Metabolic network reconstruction is a process that compiles all known metabolic reactions of an organism into a comprehensive mathematical model. plos.org These genome-scale models (GEMs) are invaluable for studying the systemic properties of metabolism. plos.org The bacterium Pseudomonas putida KT2440, known for its metabolic versatility in degrading aromatic compounds, has been the subject of multiple metabolic reconstructions. plos.orgplos.org For example, a pathway-consensus model, modelPpuQY1140, was developed for P. putida KT2440, which includes 1140 genes, 1171 reactions, and 1104 metabolites. plos.org Such models can simulate the degradation of compounds like 3-hydroxybenzoate (3-HBA), which is converted to gentisate and subsequently to maleylpyruvate (B1239739), a product that enters a pathway analogous to that of Maleyl-coenzyme A. frontiersin.org
Flux Balance Analysis (FBA) is a computational method used to predict metabolite flux distributions through a metabolic network at steady state. plos.org FBA can be used to identify key reactions, predict the outcomes of gene knockouts, and devise metabolic engineering strategies. ntu.edu.sgnih.gov In the context of acyl-CoA pathways, FBA has been used to design strategies to increase the intracellular flux of acetyl-CoA for producing valuable compounds. nih.gov One study used FBA to model the acetyl-CoA pathway in Carboxydothermus hydrogenoformans, demonstrating that in silico knockout of specific genes could enhance hydrogen production. nih.gov The analysis showed that disrupting the genes pyk and mdh could theoretically increase the hydrogen flux from 38.95 mmol/gCDW/h to 47.62 mmol/gCDW/h. nih.gov This approach highlights how FBA can be used to rationally engineer pathways involving acyl-CoA intermediates for biotechnological applications. nih.gov
The following table presents data from an elementary flux mode analysis of the acetyl-CoA pathway in C. hydrogenoformans, showing the predicted impact of gene knockouts on metabolite flux. nih.gov
| Metabolic State | Pyruvate (B1213749) Influx (mmol/gCDW/h) | Hydrogen Flux (mmol/gCDW/h) | In Silico Gene Knockouts |
|---|---|---|---|
| Wild Type (Simulated) | 87.11 | 38.95 | None |
| Optimized (Simulated) | 93.02 | 47.62 | pyk, pykA, mdh |
Molecular Dynamics Simulations and Docking Studies of Enzyme-Maleyl-coenzyme A Interactions
At the atomic level, molecular dynamics (MD) simulations and docking studies are used to investigate the physical interactions between enzymes and their substrates, such as Maleyl-coenzyme A. researchgate.net MD simulations model the movement of atoms over time, providing insights into the flexibility and conformational changes of proteins. mdpi.com These simulations, often run for microseconds, can reveal how an enzyme's active site opens and closes to accommodate a substrate. mdpi.comsemanticscholar.org The stability of the enzyme-ligand complex during a simulation is often assessed by metrics like the Root Mean Square Deviation (RMSD). mdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. scirp.org This method is instrumental in rational drug design and in elucidating enzyme mechanisms. researchgate.net For maleylacetoacetate isomerase (MAAI), docking studies have been performed using its crystal structure (PDB ID: 1fw1) to screen for potential inhibitors. researchgate.net In one study, virtual screening of a compound library was used to identify new theoretical molecules that could competitively inhibit MAAI. researchgate.net Docking studies on other CoA-ligated enzymes, such as acetyl-CoA carboxylase, have identified hit compounds with strong binding affinities, indicated by docking scores as low as -9.8 kcal/mol. biorxiv.org These studies also pinpoint key amino acid residues that form hydrogen bonds or hydrophobic interactions with the ligand, stabilizing the complex. nih.gov For example, docking of inhibitors into the enoyl-ACP reductase enzyme revealed crucial hydrogen bond interactions with residues like Lys165. nih.govresearchgate.net Such computational analyses provide a detailed picture of the molecular recognition events that govern the activity of enzymes in Maleyl-coenzyme A-related pathways.
The table below provides examples of results from molecular docking studies on enzymes that bind CoA or related substrates, illustrating the types of data generated. biorxiv.orgnih.gov
| Enzyme Target | Ligand / Inhibitor | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Enoyl-ACP (CoA) Reductase | Designed NCE 11 | Not Specified | Lys165 |
| Acetyl-CoA Carboxylase | ZINC15772056 | -9.8 | Not Specified |
| Acetyl-CoA Carboxylase | Soraphen A (Reference) | -12.8 | Not Specified |
| Enoyl-acyl Carrier Reductase | ZINC94085628 | -9.2 | Not Specified |
Advanced Research Applications and Future Directions in Maleyl Coenzyme a Studies
Metabolic Engineering for Modulating Intracellular Maleyl-coenzyme A Levels and Derivatives
Metabolic engineering aims to purposefully redirect metabolic fluxes within cells to enhance the production of desired compounds or to study the effects of specific metabolites. Modulating the intracellular concentration of maleyl-CoA and its derivatives is a key strategy for various biotechnological applications. The primary approaches involve the targeted genetic modification of enzymes that synthesize or degrade this compound and the elimination of competing metabolic pathways.
In many organisms, this compound is formed from maleate (B1232345) through the action of enzymes like succinyl-CoA:3-oxoacid CoA transferase. physiology.org The formation of this compound can lead to a significant depletion of the free coenzyme A (CoA) pool within the cell, which in turn can inhibit crucial metabolic processes like fatty acid oxidation. physiology.orgresearchgate.net This characteristic makes the regulation of its intracellular levels critical.
Engineering efforts can be directed at several key enzymatic steps. For instance, enhancing the expression of enzymes that convert this compound to downstream products, such as maleylacetoacetate isomerase, could prevent its accumulation and the associated CoA sequestration. Conversely, for applications requiring elevated this compound as a precursor, strategies might involve the overexpression of enzymes responsible for its synthesis, such as CoA transferases, coupled with the deletion of genes for enzymes that consume it. physiology.orgphysiology.org Similar strategies have been successfully employed to increase the cellular pool of the related compound, malonyl-CoA, by upregulating acetyl-CoA carboxylase and deleting pathways that lead to byproducts, resulting in significant increases in the production of valuable natural products. nih.govresearchgate.net
Table 1: Potential Metabolic Engineering Strategies for this compound Modulation
| Engineering Strategy | Genetic Target (Example) | Objective | Potential Application |
|---|---|---|---|
| Overexpression | Succinyl-CoA:3-oxoacid CoA transferase | Increase this compound synthesis from maleate. physiology.org | Production of this compound-derived novel compounds. |
| Overexpression | Maleylacetoacetate isomerase | Decrease this compound levels by enhancing downstream conversion. | Mitigate toxicity from this compound accumulation. |
| Gene Deletion | Genes for competing pathways | Increase precursor availability for this compound synthesis. | Enhance flux towards this compound. |
| Enzyme Engineering | CoA transferases | Modify substrate specificity or catalytic efficiency. | Optimize this compound production from various substrates. |
Design and Implementation of Novel Biosynthetic Pathways Utilizing Maleyl-coenzyme A
The unique chemical structure of this compound makes it an attractive building block for the synthesis of novel chemicals and materials. Research is focused on designing and implementing new biosynthetic pathways that harness this compound as a key intermediate. nih.gov A primary source for enzymes in these novel pathways is the gentisate catabolic pathway, which processes aromatic compounds through maleylpyruvate (B1239739), a close relative of this compound. asm.org
One innovative approach involves the discovery and characterization of novel enzymes that can act on this compound or its derivatives. For example, a novel L-cysteine-dependent maleylpyruvate isomerase has been identified that catalyzes the conversion of maleylpyruvate to fumarylpyruvate. asm.orgresearchgate.net This enzyme, and others from similar catabolic routes, could be integrated into engineered microbial chassis, such as E. coli, to create synthetic pathways. By combining enzymes from different organisms, it is possible to construct pathways that produce high-value chemicals that are not naturally synthesized.
The design process for these pathways often involves computational modeling to predict flux and identify potential bottlenecks. Implementation requires advanced genetic engineering tools to express the necessary enzymes in a host organism and to optimize their activity. For instance, a pathway could be designed to convert a cheap feedstock into a specialty polymer precursor, with this compound serving as the central, modifiable hub of the pathway.
Table 2: Candidate Enzymes for Novel Pathways Utilizing this compound Derivatives
| Enzyme | Source Organism (Example) | Reaction Catalyzed | Potential Role in Novel Pathway |
|---|---|---|---|
| Gentisate 1,2-dioxygenase | Paenibacillus sp. | Ring cleavage of gentisate to maleylpyruvate. asm.org | Generation of a maleyl- anolog precursor. |
| Maleylpyruvate isomerase | Paenibacillus sp. | Isomerization of maleylpyruvate to fumarylpyruvate. asm.orgresearchgate.net | Modifying the dicarboxylic acid backbone for polymer synthesis. |
| Fumarylpyruvate hydrolase | Paenibacillus sp. | Hydrolysis of fumarylpyruvate to fumarate (B1241708) and pyruvate (B1213749). asm.org | Linking the novel pathway to central metabolism. |
Elucidation of Undiscovered Physiological Roles and Regulatory Mechanisms
Beyond its established role in amino acid degradation, this compound is implicated in other significant physiological and pathological processes. A critical area of future research is to fully uncover these roles and the mechanisms that regulate its metabolism.
A significant known effect of this compound is its involvement in maleate-induced nephrotoxicity. The accumulation of maleate leads to the synthesis of this compound, which sequesters the free CoA pool. physiology.org This depletion of CoA cripples mitochondrial energy metabolism, specifically fatty acid oxidation, leading to ATP depletion, oxidative stress, and ultimately, tubular cell death. physiology.orgresearchgate.net This suggests that this compound could act as a potent, albeit context-specific, metabolic toxin and regulator. Its potential role as a regulatory inhibitor has been noted. scispace.com
The regulatory mechanisms governing this compound levels are not fully understood but are likely tied to substrate availability (e.g., phenylalanine, tyrosine, maleate) and the expression and activity of key enzymes in its metabolic pathway. Future research will likely focus on identifying signaling pathways that respond to this compound levels or the depletion of the broader CoA pool. For example, it is plausible that cells have evolved sensory mechanisms to detect dangerously high levels of this compound or related acyl-CoAs, which could trigger protective responses. Understanding these regulatory networks could provide new targets for treating metabolic diseases or toxic exposures. physiology.org
Table 3: Known and Hypothesized Physiological Roles of Maleyl-coenzyme A
| Physiological Role | Mechanism | Evidence/Hypothesis | Reference |
|---|---|---|---|
| Amino Acid Catabolism | Intermediate in the degradation of phenylalanine and tyrosine. | Established biochemical pathway. | |
| Xenobiotic Detoxification | Involved in the breakdown of certain organic compounds. | Part of established detoxification pathways. | |
| Induction of Nephrotoxicity | Sequesters free Coenzyme A, leading to ATP depletion and cell death. | Demonstrated in models of maleate-induced kidney injury. | physiology.orgresearchgate.net |
| Metabolic Regulation (Hypothesized) | Acts as an allosteric regulator of key metabolic enzymes. | Putative regulatory roles have been suggested; depletion of CoA pool has wide-ranging metabolic effects. | scispace.com |
| Signaling Molecule (Hypothesized) | Fluctuations in its level may trigger specific cellular stress responses. | Based on its potent effects on energy metabolism and CoA homeostasis. | physiology.org |
Development of Targeted Molecular Probes for Real-Time Maleyl-coenzyme A Sensing and Imaging
A major technical challenge in studying the metabolism of this compound is the difficulty in measuring its concentration and dynamics within living cells in real-time. The development of targeted molecular probes represents a critical future direction to overcome this limitation. While probes for other metabolites like acetyl-CoA and for enzymatic activity are being developed, specific probes for this compound are currently lacking. biorxiv.orgthno.orgnih.gov
Future research will likely focus on designing and synthesizing novel molecular sensors that can specifically bind to this compound and generate a detectable signal, such as fluorescence. Several design strategies could be employed:
Fluorescence Resonance Energy Transfer (FRET)-based biosensors : These probes consist of two fluorescent proteins linked by a this compound-binding domain. Binding of the target molecule induces a conformational change that alters the FRET efficiency, leading to a ratiometric change in fluorescence.
Small-molecule fluorescent probes : These are synthetic molecules that exhibit a change in their fluorescent properties upon binding to this compound. They offer the advantage of smaller size, which can reduce cellular perturbation. nih.gov
The availability of such probes would revolutionize the study of this compound. Researchers could visualize the subcellular localization of this compound pools, monitor metabolic fluxes through its pathway in response to various stimuli, and screen for drugs that modulate its metabolism. thno.org This would provide unprecedented insight into its role in both normal physiology and disease states like nephrotoxicity.
Systems Biology Approaches to Understand Comprehensive Coenzyme A Metabolomics
This compound does not exist in isolation; it is part of a complex and interconnected network of CoA thioesters. A systems biology approach, which integrates multiple layers of biological data, is essential for understanding the comprehensive regulation and function of CoA metabolomics. dbkgroup.orgnih.gov This involves the simultaneous measurement of various cellular components to build a holistic view of metabolic states.
Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for the comprehensive profiling of acyl-CoA pools in cells and tissues. ethz.chacs.org These methods allow for the quantification of dozens of different CoA derivatives in a single analysis, providing a snapshot of the "CoA-ome". acs.org By applying these techniques to different biological conditions, such as in models of obesity or diabetes, researchers can identify how the entire CoA profile shifts, revealing new metabolic relationships. nih.govnih.gov
The ultimate goal of a systems biology approach is to integrate metabolomic data with other "omics" data, such as transcriptomics and proteomics, to construct predictive computational models of metabolism. dbkgroup.orgunibas.ch Such models can help to:
Identify key control points in CoA metabolism.
Predict how a perturbation (e.g., a drug or a genetic mutation) will affect the entire metabolic network.
Uncover previously unknown interactions between this compound and other metabolic pathways.
By understanding the system as a whole, researchers can move beyond a one-molecule-at-a-time perspective and gain a deeper appreciation for the intricate role of this compound and the entire coenzyme A family in maintaining cellular health and driving disease. nih.gov
Table 4: Components of a Systems Biology Approach to CoA Metabolomics
| Data Type | Methodology | Information Gained |
|---|---|---|
| Metabolomics | LC-MS/MS, GC-MS | Absolute or relative quantities of this compound and other acyl-CoAs. ethz.chacs.org |
| Transcriptomics | RNA-Seq, Microarrays | Expression levels of genes encoding metabolic enzymes. chalmers.se |
| Proteomics | Mass Spectrometry | Abundance and post-translational modifications of metabolic proteins. nih.gov |
| Fluxomics | Isotope Tracing | Rates of metabolic reactions and pathway activities. |
| Computational Modeling | Stoichiometric models, Kinetic models | Integration of multi-omics data to simulate and predict network behavior. dbkgroup.orgunibas.ch |
Q & A
Q. What criteria should guide the selection of primary literature for this compound-focused reviews?
- Methodological Answer : Prioritize studies with full experimental details (e.g., enzyme sources, buffer conditions) and validation via orthogonal methods (e.g., genetic knockouts + metabolite profiling). Exclude studies lacking negative controls or statistical rigor. Use tools like JBI Critical Appraisal Checklist to assess quality .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
